molecular formula C15H18BrN3O B6444215 1-(6-bromo-5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-4-ol CAS No. 2640888-30-6

1-(6-bromo-5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-4-ol

Cat. No.: B6444215
CAS No.: 2640888-30-6
M. Wt: 336.23 g/mol
InChI Key: ZHGRBVHXHMABAT-UHFFFAOYSA-N
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Description

1-(6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-4-ol is a synthetic organic compound that belongs to the class of naphthyridines This compound is characterized by the presence of a bromine atom, two methyl groups, and a piperidin-4-ol moiety attached to the naphthyridine core

Preparation Methods

The synthesis of 1-(6-bromo-5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-4-ol typically involves multi-step synthetic routes. One common method includes the bromination of 5,7-dimethyl-1,8-naphthyridin-2-ol followed by the introduction of the piperidin-4-ol moiety. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The subsequent steps may include cyclization and functional group transformations to achieve the final product .

Industrial production methods for this compound are not widely documented, but they would likely involve optimization of the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-(6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-4-ol undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(6-bromo-5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-4-ol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the bromine atom and the piperidin-4-ol moiety may play a role in its binding affinity and selectivity towards certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

1-(6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-4-ol can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(6-bromo-5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3O/c1-9-12-3-4-13(19-7-5-11(20)6-8-19)18-15(12)17-10(2)14(9)16/h3-4,11,20H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGRBVHXHMABAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=NC2=NC(=C1Br)C)N3CCC(CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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